N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide” is not explicitly described in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications
Fluorescent Probe Technique : A study using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe demonstrated its potential in binding studies, particularly with bovine serum albumin. This application is crucial for understanding protein interactions and the nature of binding in biological systems (Jun et al., 1971).
Biosynthetic Incorporation in Proteins : Another research highlighted the use of a fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, for selective incorporation into proteins. This method is significant for studying protein structure and interactions both in vitro and in vivo (Summerer et al., 2006).
Fuel Cell Applications : A study on sulfonated naphthalene dianhydride based polyimide copolymers, which are related to sulfonamide compounds, showcased their potential in fuel cell applications. These copolymers are evaluated for properties like water sorption, proton conductivity, and stability, crucial for their effectiveness in fuel cells (Einsla et al., 2005).
Sensors for Saccharides : A series of water-soluble amino-naphthalenes were prepared as model fluorophores for studying fluorescence quenching with phenylboronic acids. This research is important for developing boronic acid sensors suitable for detecting saccharides under physiological conditions (McGregor et al., 2011).
PET Imaging Agents : Carbon-11 labeled naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging of human CCR8. These agents demonstrate the potential of sulfonamide derivatives in diagnostic imaging and monitoring of biological processes (Wang et al., 2008).
Chirality Sensing : The development of stereodynamic probes based on naphthalene scaffold for rapid binding and chirality sensing is another significant application. These probes translate binding events into optical responses, useful in various analytical applications (Bentley & Wolf, 2014).
Europium(III) Complexes for pH Sensing : Europium(III) complexes with naphthalene-sulfonamide derivatives have been designed as fluorescent pH probes. These complexes exhibit high sensitivity in monitoring pH changes, useful in both in vitro and in vivo studies (Zhang et al., 2011).
Photorepair of DNA Photodimers : The photolysis of a dansylamide moiety in metal complexes has been studied for its potential in the photorepair of DNA photodimers. This application is significant in understanding DNA repair mechanisms and the development of therapeutic strategies (Aoki et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-24-18(15-8-4-9-16(20)12-15)13-21-25(22,23)19-11-5-7-14-6-2-3-10-17(14)19/h2-12,18,21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQALDVMSZUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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